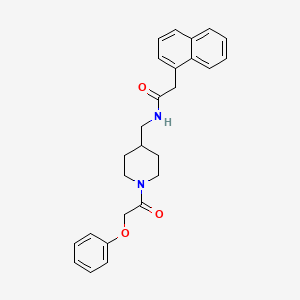

2-(naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide, also known as NPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of acetamides and is synthesized through a multi-step process.

科学的研究の応用

Catalysis and Synthesis Techniques

Nano magnetite (Fe3O4) has been identified as an efficient and robust catalyst for the synthesis of derivatives related to 2-(naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide. This process involves the condensation of aldehydes, 2-naphthol, and piperidine or acetamide, showcasing high efficiency under ultrasound irradiation. The methodology presents clean, easy workup procedures and high yields, highlighting the compound's relevance in synthetic chemistry (Mokhtary & Torabi, 2017).

Photophysical Characterization for OLEDs

Organotin compounds derived from Schiff bases, including structures related to this compound, have been synthesized and characterized for their potential use in organic light-emitting diodes (OLEDs). The study showcases the synthesis and photophysical properties of these compounds, emphasizing their quantum yields and potential in OLED technology (García-López et al., 2014).

Anticancer and Antiviral Potential

Certain derivatives of this compound have been evaluated for their anticancer and antiviral activities. A study on naphthalene derivatives demonstrated significant anti-Parkinson's activity in a 6-OHDA lesioned rat model, indicating the therapeutic potential of these compounds (Gomathy et al., 2012). Moreover, new series of naphthalene derivatives exhibited potent in vitro inhibitory activity against HIV-1 and HIV-2, suggesting a promising direction for antiviral agent development (Hamad et al., 2010).

Biochemical Interactions

Investigations into the interaction of fluorescent probes with Bovine Serum Albumin (BSA) have utilized derivatives of this compound. These studies have elucidated the binding constants and modes of quenching, contributing to our understanding of protein-ligand interactions and their implications for drug development and biochemical research (Ghosh et al., 2016).

特性

IUPAC Name |

2-naphthalen-1-yl-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O3/c29-25(17-22-9-6-8-21-7-4-5-12-24(21)22)27-18-20-13-15-28(16-14-20)26(30)19-31-23-10-2-1-3-11-23/h1-12,20H,13-19H2,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBAOLWCTNBPCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)C(=O)COC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(2-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2409254.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2409260.png)

![N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2409264.png)

![3-Methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2409266.png)